RI-962

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

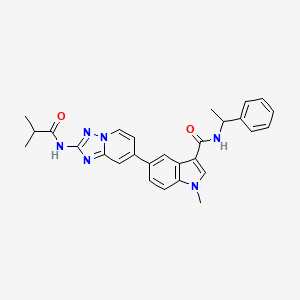

C28H28N6O2 |

|---|---|

Molecular Weight |

480.6 g/mol |

IUPAC Name |

1-methyl-5-[2-(2-methylpropanoylamino)-[1,2,4]triazolo[1,5-a]pyridin-7-yl]-N-(1-phenylethyl)indole-3-carboxamide |

InChI |

InChI=1S/C28H28N6O2/c1-17(2)26(35)31-28-30-25-15-21(12-13-34(25)32-28)20-10-11-24-22(14-20)23(16-33(24)4)27(36)29-18(3)19-8-6-5-7-9-19/h5-18H,1-4H3,(H,29,36)(H,31,32,35) |

InChI Key |

XYAYQAFPZOGMAA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)NC1=NN2C=CC(=CC2=N1)C3=CC4=C(C=C3)N(C=C4C(=O)NC(C)C5=CC=CC=C5)C |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Mechanism of Action of RI-962

For Researchers, Scientists, and Drug Development Professionals

Abstract

RI-962 is a novel, potent, and selective small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its inhibitory effects on the necroptosis signaling pathway. It includes a summary of its biochemical and cellular activities, detailed experimental protocols for key assays, and visual representations of the relevant signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers in the fields of inflammation, neurodegenerative diseases, and drug discovery.

Core Mechanism of Action

This compound functions as a highly selective inhibitor of RIPK1, a serine/threonine kinase that plays a pivotal role in regulating inflammation and programmed cell death pathways, including apoptosis and necroptosis. The primary mechanism of action of this compound involves the direct inhibition of the kinase activity of RIPK1.[1] By binding to RIPK1, this compound prevents its autophosphorylation and subsequent phosphorylation of downstream targets, thereby blocking the signaling cascade that leads to necroptotic cell death.[1]

Necroptosis is a form of regulated necrosis that is implicated in the pathophysiology of various inflammatory and neurodegenerative diseases. The pathway is initiated by stimuli such as tumor necrosis factor-alpha (TNFα). Upon TNFα binding to its receptor (TNFR1), a signaling complex is formed, leading to the activation of RIPK1. Activated RIPK1 then recruits and phosphorylates RIPK3, which in turn phosphorylates Mixed Lineage Kinase Domain-Like protein (MLKL). Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane disruption and lytic cell death. This compound effectively halts this process by inhibiting the initial activation of RIPK1.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the potency and efficacy of this compound in various assays.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Target/Cell Line | Parameter | Value (nM) |

| Biochemical Assay | RIPK1 | IC50 | 35.0 |

| Cell-Based Assay | HT29 | EC50 | 10.0 |

| Cell-Based Assay | L929 | EC50 | 4.2 |

| Cell-Based Assay | J774A.1 | EC50 | 11.4 |

| Cell-Based Assay | U937 | EC50 | 17.8 |

Data sourced from MedchemExpress product information.[1]

Table 2: In Vivo Efficacy of this compound

| Animal Model | Disease Model | Dosage | Effect |

| C57BL/6 Mice | TNFα-induced Systemic Inflammatory Response Syndrome (SIRS) | 40 mg/kg (i.p.) | Ameliorated SIRS by inhibiting RIPK1 activity |

| C57BL/6 Mice | Dextran Sulfate Sodium (DSS)-induced Colitis | 40 mg/kg (i.p.) daily for 10 days | Suppressed RIPK1 signaling and reduced inflammation |

Data sourced from MedchemExpress product information.[1]

Signaling Pathway and Experimental Workflow Visualizations

Diagram 1: TNFα-Induced Necroptosis Signaling Pathway and Inhibition by this compound

Caption: Inhibition of the TNFα-induced necroptosis pathway by this compound.

Diagram 2: Experimental Workflow for Assessing this compound Activity

Caption: Workflow for evaluating the in vitro and in vivo activity of this compound.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary literature and common laboratory practices for the assessment of RIPK1 inhibitors.

RIPK1 Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the activity of RIPK1 by measuring the amount of ADP produced during the kinase reaction.

-

Materials:

-

Recombinant human RIPK1 enzyme

-

Substrate (e.g., myelin basic protein)

-

ATP

-

ADP-Glo™ Kinase Assay kit (Promega)

-

This compound (various concentrations)

-

Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

384-well white assay plates

-

-

Protocol:

-

Prepare a serial dilution of this compound in DMSO and then dilute in assay buffer.

-

Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing the RIPK1 enzyme and substrate to each well.

-

Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 value by fitting the data to a dose-response curve.

-

Cell-Based Necroptosis Assay

This assay assesses the ability of this compound to protect cells from induced necroptosis.

-

Cell Lines:

-

HT-29 (human colon adenocarcinoma)

-

L929 (murine fibrosarcoma)

-

J774A.1 (murine macrophage)

-

U937 (human histiocytic lymphoma)

-

-

Materials:

-

Complete cell culture medium

-

TNFα

-

Smac mimetic (e.g., birinapant)

-

Pan-caspase inhibitor (e.g., z-VAD-FMK)

-

This compound (various concentrations)

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

96-well clear-bottom white plates

-

-

Protocol:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Pre-treat the cells with a serial dilution of this compound for 1-2 hours.

-

Induce necroptosis by adding a combination of TNFα, Smac mimetic, and z-VAD-FMK to the wells.

-

Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the EC50 value by fitting the data to a dose-response curve.

-

Western Blot Analysis of Protein Phosphorylation

This method is used to detect the phosphorylation status of RIPK1, RIPK3, and MLKL in response to necroptosis induction and treatment with this compound.

-

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-RIPK1, anti-RIPK1, anti-p-RIPK3, anti-RIPK3, anti-p-MLKL, anti-MLKL, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

-

-

Protocol:

-

Treat cells with the necroptosis-inducing stimuli and this compound as described in the cell-based assay.

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Analyze the band intensities to determine the effect of this compound on protein phosphorylation.

-

Conclusion

This compound is a potent and selective inhibitor of RIPK1 kinase activity. Its mechanism of action involves the direct inhibition of RIPK1, leading to the suppression of the downstream signaling cascade that mediates necroptotic cell death. The in vitro and in vivo data presented in this guide demonstrate the potential of this compound as a therapeutic agent for diseases driven by excessive inflammation and necroptosis. The detailed experimental protocols provided herein offer a foundation for further investigation and characterization of this and similar compounds.

References

RI-962: A Selective RIPK1 Inhibitor for Inflammatory and Nervous System Diseases

An In-depth Technical Guide

Introduction

Receptor-interacting protein kinase 1 (RIPK1) has emerged as a critical mediator in the signaling pathways of programmed cell death, particularly necroptosis, and inflammation. Its dysregulation is implicated in a variety of human pathologies, including inflammatory diseases and neurodegenerative disorders. RI-962 is a potent and selective inhibitor of RIPK1, demonstrating significant therapeutic potential in preclinical models. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative potency, pharmacokinetic profile, and detailed experimental protocols for its evaluation.

Mechanism of Action

This compound is classified as a type II kinase inhibitor. It selectively targets the ATP-binding pocket and an adjacent allosteric site of RIPK1. This dual-binding mechanism locks the kinase in an inactive conformation, preventing its autophosphorylation and the subsequent phosphorylation of downstream signaling proteins. By inhibiting RIPK1 kinase activity, this compound effectively blocks the necroptosis pathway and reduces inflammation.

The signaling cascade leading to necroptosis is initiated by stimuli such as tumor necrosis factor-alpha (TNFα). In the absence of caspase-8 activity, RIPK1 is autophosphorylated, leading to the recruitment and phosphorylation of RIPK3. This, in turn, results in the phosphorylation and oligomerization of mixed lineage kinase domain-like protein (MLKL), the executioner of necroptosis. MLKL oligomers translocate to the plasma membrane, causing membrane disruption and lytic cell death. This compound intervenes at the initial step of this cascade by preventing RIPK1 activation.

Figure 1: Simplified signaling pathway of TNFα-induced necroptosis and the inhibitory action of this compound.

Data Presentation

In Vitro Potency and Selectivity

This compound demonstrates potent inhibition of RIPK1 kinase activity and effectively protects various cell lines from necroptotic cell death.

| Parameter | Value | Assay/Cell Line | Reference |

| IC50 | 35.0 nM | RIPK1 Kinase Assay | [1][2] |

| IC50 | 5.9 nM | ADP-Glo Assay | [3] |

| EC50 | 10.0 nM | HT29 cells | [3] |

| EC50 | 4.2 nM | L929 cells | [3] |

| EC50 | 11.4 nM | J774A.1 cells | [3] |

| EC50 | 17.8 nM | U937 cells | [3] |

This compound exhibits high selectivity for RIPK1. In a screening against a panel of 408 human kinases, this compound showed little to no activity (IC50 > 10 µM), with the exception of MLK3 (IC50 = 3.75 µM), making it 107-fold less potent against MLK3 than RIPK1.[3]

In Vivo Efficacy

This compound has shown significant efficacy in mouse models of systemic inflammatory response syndrome (SIRS) and colitis.

| Animal Model | Dosing | Outcome | Reference |

| TNFα-induced SIRS | 40 mg/kg, i.p., once a day for 10 days | Ameliorated SIRS and reduced pro-inflammatory cytokines (IL-1β and IL-6). | [3] |

| DSS-induced Colitis | 40 mg/kg, i.p., once a day for 10 days | Reduced inflammation and levels of pRIPK1, pRIPK3, and pMLKL in the colon. | [3] |

Pharmacokinetic Profile

Pharmacokinetic studies in rats have demonstrated that this compound has good metabolic stability.

| Route | Dose (mg/kg) | T1/2 (h) | Tmax (h) | Reference |

| Intravenous (i.v.) | 5 | 2.1 ± 0.2 | 0.1 ± 0.0 | [4] |

| Oral (p.o.) | 20 | 1.3 ± 0.2 | 0.8 ± 1.0 | [4] |

| Intraperitoneal (i.p.) | 20 | 8.5 ± 1.6 | 0.5 ± 0.0 | [4] |

Experimental Protocols

Biochemical Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies the kinase activity of RIPK1 by measuring the amount of ADP produced.

-

Reagents and Materials :

-

Recombinant human RIPK1 enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP solution

-

This compound at various concentrations

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white assay plates

-

-

Procedure :

-

Prepare serial dilutions of this compound in DMSO.

-

Add the diluted compound or DMSO (vehicle control) to the assay wells.

-

Add the RIPK1 enzyme to the wells.

-

Initiate the kinase reaction by adding the ATP solution.

-

Incubate the plate at room temperature for 1 hour.

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value using a dose-response curve.

-

References

- 1. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Examining MLKL phosphorylation to detect necroptosis in murine mammary tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dextran sulfate sodium (DSS)-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Role of RI-962 in Necroptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of RI-962, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), and its crucial role in the modulation of necroptosis. This document details the mechanism of action of this compound, presents key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways.

Introduction to Necroptosis

Necroptosis is a form of regulated, caspase-independent cell death that is morphologically characterized by features of necrosis, such as cell swelling and plasma membrane rupture.[1][2] This process is implicated in the pathophysiology of a wide range of human diseases, including inflammatory conditions, neurodegenerative disorders, and ischemic injury.[3][4][5] The core molecular machinery of necroptosis involves a signaling cascade orchestrated by RIPK1, RIPK3, and the mixed lineage kinase domain-like (MLKL) protein.[2][6] Upon activation, RIPK1 recruits and activates RIPK3, which in turn phosphorylates MLKL.[7][8][9] This phosphorylation event triggers the oligomerization of MLKL and its translocation to the plasma membrane, ultimately leading to membrane disruption and cell death.[7][8][10][11]

This compound: A Potent and Selective RIPK1 Inhibitor

This compound has been identified as a potent and selective inhibitor of RIPK1 kinase activity.[3][12][13][14] By targeting RIPK1, this compound effectively blocks the initial step of the necroptotic signaling cascade, thereby preventing the downstream activation of RIPK3 and MLKL.[12][13] This mechanism of action makes this compound a valuable tool for studying necroptosis and a promising therapeutic candidate for diseases driven by this cell death pathway.

Quantitative Data for this compound

The inhibitory activity of this compound has been quantified through various in vitro assays. The following tables summarize the key potency and efficacy data.

Table 1: In Vitro Inhibitory Activity of this compound against RIPK1

| Assay Type | Parameter | Value (nM) | Reference |

| Biochemical Assay | IC50 | 35.0 | [3][12] |

| ADP-Glo Assay | IC50 | 5.9 | [13] |

Table 2: Cellular Efficacy of this compound in Necroptosis Inhibition

| Cell Line | Parameter | Value (nM) | Reference |

| HT29 (Human colon adenocarcinoma) | EC50 | 10.0 | [12] |

| L929 (Mouse fibrosarcoma) | EC50 | 4.2 | [12] |

| J774A.1 (Mouse macrophage) | EC50 | 11.4 | [12] |

| U937 (Human histiocytic lymphoma) | EC50 | 17.8 | [12] |

Signaling Pathways in Necroptosis and this compound Intervention

The following diagram illustrates the canonical necroptosis signaling pathway and the point of intervention for this compound.

References

- 1. Necroptosis: Mechanisms and Relevance to Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Necroptosis: Fifty shades of RIPKs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. abmole.com [abmole.com]

- 4. Inhibition of Neuronal Necroptosis Mediated by RIPK1 Provides Neuroprotective Effects on Hypoxia and Ischemia In Vitro and In Vivo | MDPI [mdpi.com]

- 5. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Receptor-Interacting Protein Kinases 1 and 3, and Mixed Lineage Kinase Domain-Like Protein Are Activated by Sublytic Complement and Participate in Complement-Dependent Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MLKL requires the inositol phosphate code to execute necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oligomerization‐driven MLKL ubiquitylation antagonizes necroptosis | The EMBO Journal [link.springer.com]

- 9. Post-translational control of RIPK3 and MLKL mediated necroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sequential Engagement of Distinct MLKL Phosphatidylinositol–Binding Sites Executes Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ESCRT-III acts downstream of MLKL to regulate necroptotic cell death and its consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. This compound | RIPK1 inhibitor | Probechem Biochemicals [probechem.com]

- 14. This compound - Immunomart [immunomart.com]

RI-962: A Deep Dive into its Attenuation of Cellular Inflammatory Responses

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potent and selective RIPK1 inhibitor, RI-962, and its significant effects on cellular inflammatory responses. This document details the mechanism of action, summarizes key quantitative data, provides in-depth experimental protocols, and visualizes the critical signaling pathways and workflows involved in the investigation of this compound.

Executive Summary

This compound is a novel, potent, and selective small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of inflammation and regulated cell death, including necroptosis. As a type II kinase inhibitor, this compound stabilizes the inactive conformation of RIPK1, effectively blocking its kinase activity. This inhibition leads to a marked reduction in inflammatory signaling and necroptotic cell death. In vitro and in vivo studies have demonstrated the efficacy of this compound in mitigating inflammatory responses, highlighting its therapeutic potential for a range of inflammatory and neurodegenerative diseases. This guide will explore the foundational data and methodologies that underpin our current understanding of this compound's biological activity.

Mechanism of Action

This compound functions as a type II kinase inhibitor, a class of inhibitors that bind to the inactive "DFG-out" conformation of the kinase. This binding occurs in a region adjacent to the ATP-binding pocket, inducing a conformational change that prevents the kinase from adopting its active state. This mode of inhibition confers high selectivity for RIPK1. The primary mechanism by which this compound attenuates inflammatory responses is through the inhibition of RIPK1's kinase-dependent signaling pathways. Specifically, it prevents the autophosphorylation of RIPK1 and the subsequent phosphorylation of its downstream targets, RIPK3 and Mixed Lineage Kinase Domain-Like Pseudokinase (MLKL), which are key events in the execution of necroptosis. By blocking this cascade, this compound prevents the lytic cell death characteristic of necroptosis and the subsequent release of damage-associated molecular patterns (DAMPs) that propagate inflammation.

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the potency and efficacy of this compound in various experimental settings.

Table 1: In Vitro Potency of this compound

| Assay Type | Target | Cell Line | IC50 (nM) | EC50 (nM) |

| ADP-Glo Kinase Assay | RIPK1 | - | 5.9 | - |

| Cell Viability Assay (TSZ-induced necroptosis) | - | HT-29 | - | 10.0 |

| Cell Viability Assay (TSZ-induced necroptosis) | - | L929 | - | 4.2 |

| Cell Viability Assay (TSZ-induced necroptosis) | - | J774A.1 | - | 11.4 |

| Cell Viability Assay (TSZ-induced necroptosis) | - | U937 | - | 17.8 |

Table 2: In Vivo Efficacy of this compound in Mouse Models of Inflammation

| Model | Treatment | Key Findings |

| TNFα-induced Systemic Inflammatory Response Syndrome (SIRS) | 40 mg/kg, i.v. | Remarkably reduced SIRS and concentrations of pro-inflammatory cytokines (IL-1β and IL-6). |

| Dextran Sulfate Sodium (DSS)-induced Colitis | 40 mg/kg, i.p. | Reduced inflammation and levels of pRIPK1, pRIPK3, and pMLKL in the colon. |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

ADP-Glo™ Kinase Assay for RIPK1 Inhibition

This assay quantifies the kinase activity of RIPK1 by measuring the amount of ADP produced in the kinase reaction.

Materials:

-

Recombinant human RIPK1 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

This compound (or other test compounds)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations.

-

Kinase Reaction Setup: In a 96-well plate, add the following components in order:

-

5 µL of Kinase Assay Buffer

-

2.5 µL of RIPK1 enzyme and MBP substrate solution

-

2.5 µL of this compound or vehicle control

-

-

Initiate Reaction: Add 2.5 µL of ATP solution to each well to start the kinase reaction. The final reaction volume is 12.5 µL.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Stop Reaction and Deplete ATP: Add 12.5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Signal Generation: Add 25 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.

-

Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Calculate the percent inhibition of RIPK1 activity for each concentration of this compound and determine the IC50 value using a suitable software.

Cell Viability Assay for Necroptosis Protection

This assay assesses the ability of this compound to protect cells from necroptotic cell death induced by a combination of TNF-α, Smac mimetic, and a pan-caspase inhibitor (Z-VAD-FMK), collectively known as TSZ.

Materials:

-

HT-29, L929, J774A.1, or U937 cells

-

Cell culture medium appropriate for the cell line

-

Human or mouse TNF-α

-

Smac mimetic (e.g., birinapant)

-

Z-VAD-FMK

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent

-

White, clear-bottom 96-well plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Induction of Necroptosis: Add the TSZ cocktail (e.g., 20 ng/mL TNF-α, 100 nM Smac mimetic, 20 µM Z-VAD-FMK) to the wells.

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.

-

Measure Viability: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Luminescence Reading: After a brief incubation to stabilize the luminescent signal, measure the luminescence of each well.

-

Data Analysis: Normalize the data to the vehicle-treated control (100% viability) and the TSZ-only treated wells (0% protection). Calculate the EC50 value of this compound.

In Vivo Model: TNFα-induced Systemic Inflammatory Response Syndrome (SIRS)

This model evaluates the in vivo efficacy of this compound in a model of acute systemic inflammation.

Animals:

-

Male C57BL/6 mice (8-10 weeks old)

Materials:

-

Recombinant mouse TNF-α

-

This compound formulated for intravenous (i.v.) or intraperitoneal (i.p.) administration

-

Sterile saline

-

ELISA kits for mouse IL-1β and IL-6

Procedure:

-

Acclimatization: Acclimatize mice for at least one week before the experiment.

-

Compound Administration: Administer this compound (e.g., 40 mg/kg) or vehicle via i.v. or i.p. injection 30-60 minutes prior to TNF-α challenge.

-

Induction of SIRS: Inject mice with a lethal dose of mouse TNF-α (e.g., 20 µg per mouse) via i.v. injection.

-

Monitoring: Monitor the mice for signs of morbidity and mortality over a 24-hour period.

-

Cytokine Measurement: At a predetermined time point (e.g., 1.5 hours post-TNF-α injection), collect blood via cardiac puncture.

-

Sample Processing: Separate serum and store at -80°C until analysis.

-

ELISA: Measure the concentrations of IL-1β and IL-6 in the serum using commercial ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Compare the cytokine levels and survival rates between the this compound-treated and vehicle-treated groups.

In Vivo Model: Dextran Sulfate Sodium (DSS)-induced Colitis

This model assesses the therapeutic potential of this compound in a model of inflammatory bowel disease.

Animals:

-

Male C57BL/6 mice (8-10 weeks old)

Materials:

-

Dextran Sulfate Sodium (DSS, 36-50 kDa)

-

This compound formulated for i.p. administration

-

Sterile water

Procedure:

-

Induction of Colitis: Provide mice with drinking water containing 2.5-3% (w/v) DSS for 7 consecutive days.

-

Compound Treatment: Administer this compound (e.g., 40 mg/kg) or vehicle via i.p. injection daily, starting from day 0 or day 3 of DSS administration.

-

Clinical Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).

-

Termination and Sample Collection: On day 8, euthanize the mice.

-

Macroscopic Evaluation: Measure the length of the colon from the cecum to the anus.

-

Histological Analysis: Fix a portion of the distal colon in 10% neutral buffered formalin for histological examination (H&E staining).

-

Protein Analysis: Homogenize a portion of the colon tissue for Western blot analysis of pRIPK1, pRIPK3, and pMLKL.

Western Blot Analysis of Necroptosis Signaling Proteins

This method is used to detect the phosphorylation status of key proteins in the necroptosis pathway.

Materials:

-

Colon tissue homogenates or cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-pRIPK1 (Ser166), anti-pRIPK3 (Ser227), anti-pMLKL (Ser358), anti-RIPK1, anti-RIPK3, anti-MLKL, and anti-β-actin (as a loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

SDS-PAGE gels and blotting apparatus

Procedure:

-

Protein Extraction: Homogenize colon tissue or lyse cells in RIPA buffer. Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

-

Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing steps.

-

Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Mechanism of action of this compound in the TNFα-induced necroptosis pathway.

Caption: Experimental workflow for the in vivo evaluation of this compound in the DSS-induced colitis model.

Conclusion

This compound has emerged as a highly promising therapeutic candidate for inflammatory diseases. Its potent and selective inhibition of RIPK1 kinase activity effectively blocks the necroptotic cell death pathway and subsequent inflammatory responses. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other RIPK1 inhibitors. Future investigations should continue to explore its efficacy in a broader range of disease models and its potential for clinical translation.

RI-962: A Deep Dive into the Discovery and Preclinical Development of a Novel RIPK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of RI-962, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). The information presented herein is compiled from publicly available scientific literature and is intended to serve as a valuable resource for professionals in the field of drug discovery and development.

Introduction

This compound is a novel small molecule inhibitor of RIPK1, a critical mediator of necroptosis and inflammation.[1][2] Necroptosis, a form of regulated cell death, is implicated in the pathophysiology of a wide range of inflammatory and neurodegenerative diseases.[3][4] The discovery of this compound was enabled by a cutting-edge generative deep learning (GDL) model, highlighting the potential of artificial intelligence in identifying novel therapeutic candidates with unique scaffolds.[1][3][5] This document details the scientific journey of this compound from its in silico conception to its preclinical validation.

Discovery via Generative Deep Learning

The identification of this compound represents a significant advancement in the application of artificial intelligence in drug discovery. Researchers utilized a generative deep learning model, specifically a distribution-learning conditional recurrent neural network (cRNN), to create a virtual library of compounds specifically tailored to target RIPK1.[1][6] This innovative approach led to the discovery of this compound, a molecule with a previously unreported chemical scaffold.[1]

The discovery workflow can be summarized as follows:

Mechanism of Action

This compound is a potent and selective inhibitor of RIPK1 kinase activity.[7] Structural studies have revealed that this compound is a type II kinase inhibitor.[8] This means it binds to both the ATP-binding pocket and an adjacent allosteric site on the RIPK1 enzyme.[8] This dual binding mode induces a conformational change in the protein, locking it in an inactive state.[8] By inhibiting RIPK1, this compound effectively blocks the downstream signaling cascade that leads to necroptosis. Specifically, it prevents the phosphorylation of RIPK3 and Mixed Lineage Kinase Domain-Like protein (MLKL), key events in the execution of necroptotic cell death.[7]

The signaling pathway inhibited by this compound is illustrated below:

Preclinical Data

In Vitro Potency and Cellular Activity

This compound has demonstrated potent inhibition of RIPK1 kinase activity in biochemical assays and robust protection against necroptosis in various cell lines.

| Assay Type | Parameter | Value | Reference |

| RIPK1 Kinase Assay | IC50 | 35.0 nM | [7] |

| RIPK1 Kinase Assay (ADP-Glo) | IC50 | 5.9 ± 2.5 nM | |

| Cellular Necroptosis (HT29) | EC50 | 10.0 nM | [7][9] |

| Cellular Necroptosis (L929) | EC50 | 4.2 nM | [7][9] |

| Cellular Necroptosis (J774A.1) | EC50 | 11.4 nM | [7][9] |

| Cellular Necroptosis (U937) | EC50 | 17.8 nM | [7][9] |

In Vivo Efficacy

The therapeutic potential of this compound has been evaluated in preclinical models of inflammatory diseases.

| Animal Model | Treatment | Key Findings | Reference |

| TNFα-induced Systemic Inflammatory Response Syndrome (SIRS) | 40 mg/kg, i.p., once daily for 10 days | Ameliorated TNFα-induced SIRS by inhibiting RIPK1 activity. | [7][9] |

| Dextran Sulfate Sodium (DSS)-induced Colitis | 40 mg/kg, i.p., once daily for 10 days | Suppressed RIPK1 signaling and reduced inflammation. | [7][9] |

Pharmacokinetic Properties

Pharmacokinetic studies in rats have indicated that this compound possesses good metabolic stability.[7]

| Species | Route of Administration | Dose | Parameters | Reference |

| Rat | Intravenous (i.v.) | 5 mg/kg | T1/2, Cmax, AUC, etc. (Specific values not detailed in the provided search results) | [7] |

| Rat | Intraperitoneal (i.p.) | 20 mg/kg | T1/2, Cmax, AUC, etc. (Specific values not detailed in the provided search results) | [7] |

| Rat | Oral (p.o.) | 20 mg/kg | T1/2, Cmax, AUC, etc. (Specific values not detailed in the provided search results) | [7] |

Experimental Protocols

RIPK1 Kinase Assays

33P-labeled ATP Assay: This assay measures the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate by RIPK1. The protocol involves incubating recombinant RIPK1 enzyme with a substrate (e.g., myelin basic protein), 33P-labeled ATP, and varying concentrations of this compound. The reaction is stopped, and the amount of incorporated radioactivity in the substrate is quantified to determine the extent of kinase inhibition.

ADP-Glo™ Kinase Assay: This is a luminescent-based assay that measures the amount of ADP produced during the kinase reaction. The protocol consists of two steps: first, the RIPK1 kinase reaction is performed with ATP and a suitable substrate in the presence of this compound. Second, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, a Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the ADP concentration.

Cellular Necroptosis Assay

This assay evaluates the ability of this compound to protect cells from induced necroptosis.

-

Cell Culture: Human (HT29, U937) or murine (L929, J774A.1) cell lines are cultured under standard conditions.

-

Induction of Necroptosis: Cells are treated with a combination of TNFα, a Smac mimetic (e.g., BV6), and a pan-caspase inhibitor (e.g., z-VAD-FMK), collectively known as TSZ, to induce necroptosis.

-

Treatment with this compound: Cells are co-incubated with TSZ and varying concentrations of this compound.

-

Viability Assessment: Cell viability is measured after a defined incubation period (e.g., 24 hours) using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay. The EC50 value is calculated from the dose-response curve.

In Vivo Animal Models

TNFα-induced Systemic Inflammatory Response Syndrome (SIRS): This model mimics a systemic inflammatory condition. Mice are challenged with a lethal dose of TNFα to induce a systemic inflammatory response. This compound is administered prior to the TNFα challenge, and its efficacy is assessed by monitoring survival rates and measuring inflammatory markers in the serum.

Dextran Sulfate Sodium (DSS)-induced Colitis: This is a widely used model for inflammatory bowel disease. Colitis is induced in mice by administering DSS in their drinking water. This compound is administered daily, and the severity of colitis is evaluated by monitoring body weight, stool consistency, and rectal bleeding. At the end of the study, colon length is measured, and histological analysis is performed to assess inflammation and tissue damage.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. immune-system-research.com [immune-system-research.com]

- 3. Generative deep learning enables the discovery of a potent and selective RIPK1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. GSK-3145095 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The Millennia-Long Development of Drugs Associated with the 80-Year-Old Artificial Intelligence Story: The Therapeutic Big Bang? [mdpi.com]

- 9. Generative deep learning enables the discovery of a potent and selective RIPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. trial.medpath.com [trial.medpath.com]

RI-962: A Technical Whitepaper on its Potential in Neuroinflammatory Disease Models

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuroinflammation is a critical underlying pathology in a wide range of debilitating neurological disorders, including multiple sclerosis, Alzheimer's disease, Parkinson's disease, and traumatic brain injury. A key signaling pathway implicated in driving this inflammatory cascade and subsequent cell death is mediated by the Receptor-Interacting Protein Kinase 1 (RIPK1). RI-962 has emerged as a potent and selective inhibitor of RIPK1, demonstrating significant promise in preclinical models of systemic inflammation. This technical guide provides an in-depth overview of this compound, its mechanism of action, a summary of the existing preclinical data, detailed experimental protocols for its evaluation, and a discussion of its potential application in neuroinflammatory disease models. While direct evidence of this compound in central nervous system (CNS) disease models is not yet publicly available, its potent RIPK1 inhibitory activity warrants further investigation into its therapeutic potential for neurological disorders.

Introduction to this compound and its Target: RIPK1

Receptor-Interacting Protein Kinase 1 (RIPK1) is a serine/threonine kinase that functions as a critical regulator of cellular stress, inflammation, and cell death pathways.[1] As a key signaling node, RIPK1's kinase activity can trigger two distinct cell death pathways: apoptosis and necroptosis, a form of programmed necrosis.[2] In the context of neuroinflammation, the activation of RIPK1 in microglia, astrocytes, and neurons has been linked to the production of pro-inflammatory cytokines and the execution of neuronal cell death, thereby contributing to disease pathogenesis.[1][3]

This compound is a potent and highly selective, small molecule inhibitor of RIPK1.[4][5] It has been identified as a type II kinase inhibitor, meaning it binds to both the ATP-binding pocket and an allosteric site on the enzyme, conferring high selectivity.[6] The inhibition of RIPK1 kinase activity by this compound effectively blocks the downstream signaling cascade that leads to necroptosis and inflammation.

Mechanism of Action

This compound exerts its therapeutic potential by directly inhibiting the kinase activity of RIPK1.[5] In response to various stimuli, such as tumor necrosis factor-alpha (TNFα), RIPK1 is activated through autophosphorylation.[2] This activation leads to the recruitment and phosphorylation of its downstream targets, RIPK3 and Mixed Lineage Kinase Domain-Like (MLKL), culminating in the formation of the "necrosome" complex.[4][5] The phosphorylation of MLKL by RIPK3 triggers its oligomerization and translocation to the plasma membrane, where it forms pores, leading to cell lysis and the release of damage-associated molecular patterns (DAMPs) that further amplify the inflammatory response.[2] this compound, by binding to RIPK1, prevents its autophosphorylation and the subsequent phosphorylation of RIPK3 and MLKL, thereby blocking the necroptotic pathway and reducing inflammation.[4][5]

Preclinical Data for this compound

While specific data on this compound in neuroinflammatory disease models is not yet available in the public domain, its efficacy has been demonstrated in various in vitro and in vivo models of systemic inflammation.

In Vitro Efficacy

The inhibitory activity and cytoprotective effects of this compound have been quantified in several key in vitro assays.

| Assay Type | Target/Cell Line | Parameter | Value | Reference |

| Kinase Assay | RIPK1 | IC50 | 35.0 nM | [4] |

| Necroptosis Protection | HT29 cells | EC50 | 10.0 nM | [4] |

| Necroptosis Protection | L929 cells | EC50 | 4.2 nM | [4] |

| Necroptosis Protection | J774A.1 cells | EC50 | 11.4 nM | [4] |

| Necroptosis Protection | U937 cells | EC50 | 17.8 nM | [4] |

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration.

In Vivo Efficacy in Systemic Inflammation Models

This compound has demonstrated significant therapeutic effects in mouse models of TNFα-induced systemic inflammatory response syndrome (SIRS) and dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis.

| Animal Model | Key Findings | Dosage | Administration Route | Reference |

| TNFα-induced SIRS in C57BL/6 mice | Ameliorated SIRS by inhibiting RIPK1 activity. | 40 mg/kg | Intraperitoneal | [4] |

| DSS-induced colitis in C57BL/6 mice | Reduced inflammation and suppressed RIPK1 signaling. | 40 mg/kg (once a day for 10 days) | Intraperitoneal | [4] |

Pharmacokinetic Profile

Pharmacokinetic studies of this compound have been conducted in rats, providing initial insights into its absorption, distribution, metabolism, and excretion (ADME) properties.

| Species | Administration Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC0-∞ (ng*h/mL) | Bioavailability (%) | Reference |

| Sprague-Dawley Rat | Intravenous (i.v.) | 5 | 0.083 | 12170.4 ± 1198.5 | 4538.1 ± 546.3 | - | [5] |

| Sprague-Dawley Rat | Oral (p.o.) | 20 | 0.8 ± 1.0 | 674.2 ± 424.7 | 1604.5 ± 896.1 | 8.8 ± 5.0 | [5] |

| Sprague-Dawley Rat | Intraperitoneal (i.p.) | 20 | 0.5 ± 0.0 | 3603.3 ± 693.3 | 6609.3 ± 1121.4 | 35.7 ± 6.3 | [5] |

Tmax: Time to reach maximum plasma concentration; Cmax: Maximum plasma concentration; AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.

Crucially, data regarding the blood-brain barrier (BBB) permeability of this compound is not currently available. This is a critical parameter that will determine its potential for treating neuroinflammatory diseases.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential of this compound in the context of neuroinflammatory diseases.

In Vitro Assays

This assay quantifies the kinase activity of RIPK1 by measuring the amount of ADP produced in the kinase reaction.

Materials:

-

Recombinant human RIPK1 enzyme

-

This compound

-

ATP

-

Myelin Basic Protein (MBP) as a substrate

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well white, flat-bottom plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add 2.5 µL of 4x RIPK1 enzyme solution.

-

Add 2.5 µL of the this compound serial dilution or DMSO (vehicle control).

-

Incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 5 µL of a 2x solution of ATP and MBP.

-

Incubate for 60 minutes at 30°C.

-

Stop the reaction by adding 5 µL of ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent.

-

Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

This assay assesses the ability of this compound to protect cells from induced necroptosis.

Materials:

-

HT-29 human colon cancer cells

-

TNFα (human)

-

Smac mimetic (e.g., birinapant)

-

z-VAD-FMK (pan-caspase inhibitor)

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

96-well clear-bottom plates

Procedure:

-

Seed HT-29 cells in a 96-well plate and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in cell culture medium.

-

Pre-treat the cells with the this compound serial dilution or vehicle control for 1 hour.

-

Induce necroptosis by adding a combination of TNFα (100 ng/mL), Smac mimetic (100 nM), and z-VAD-FMK (20 µM).

-

Incubate for 24 hours at 37°C.

-

Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

-

Calculate the EC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

In Vivo Neuroinflammatory Disease Models

The following are examples of relevant animal models to test the efficacy of this compound in neuroinflammation.

Animals:

-

Female C57BL/6 mice, 8-10 weeks old.

Procedure:

-

Induce EAE by subcutaneous immunization with MOG35-55 peptide emulsified in Complete Freund's Adjuvant (CFA), followed by intraperitoneal injections of pertussis toxin on day 0 and day 2.

-

Begin treatment with this compound (e.g., 40 mg/kg, i.p., daily) or vehicle control at the onset of clinical signs (prophylactic) or at peak disease (therapeutic).

-

Monitor mice daily for clinical signs of EAE using a standard scoring system (0-5).

-

At the end of the study, collect spinal cord and brain tissue for histological analysis (H&E, Luxol Fast Blue) to assess inflammation and demyelination, and for immunohistochemistry to measure markers of microglial and astrocyte activation.

-

Analyze cytokine levels in the CNS tissue homogenates.

Animals:

-

Male C57BL/6 mice, 8-10 weeks old.

Procedure:

-

Administer this compound (e.g., 40 mg/kg, i.p.) or vehicle control 1 hour prior to LPS injection.

-

Induce neuroinflammation by a single intraperitoneal injection of LPS (e.g., 5 mg/kg).

-

At 24 hours post-LPS injection, collect brain tissue.

-

Prepare brain homogenates and measure the levels of pro-inflammatory cytokines (e.g., TNFα, IL-1β, IL-6) using ELISA or multiplex assays.

-

Perform immunohistochemistry on brain sections to assess microglial activation (Iba1) and astrocyte reactivity (GFAP).

Visualizations: Signaling Pathways and Experimental Workflows

Caption: Simplified signaling pathway of RIPK1-mediated necroptosis and inflammation, and the inhibitory action of this compound.

Caption: Experimental workflow for evaluating this compound in the EAE model of multiple sclerosis.

Future Directions and Conclusion

This compound is a potent and selective RIPK1 inhibitor with demonstrated efficacy in preclinical models of systemic inflammation. Its mechanism of action, targeting a key driver of inflammation and cell death, makes it a highly attractive candidate for the treatment of neuroinflammatory diseases. However, several critical questions remain to be addressed.

The most pressing need is to evaluate the efficacy of this compound in relevant in vivo models of neuroinflammatory and neurodegenerative diseases, such as EAE, Alzheimer's disease models (e.g., APP/PS1 mice), Parkinson's disease models (e.g., MPTP-induced), and models of traumatic brain injury. Furthermore, a thorough investigation of its blood-brain barrier permeability is paramount to ascertain its potential for CNS applications.

References

- 1. The Clinical Course of Experimental Autoimmune Encephalomyelitis and Inflammation Is Controlled by the Expression of Cd40 within the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alzheimer's abeta(1-40) amyloid fibrils feature size-dependent mechanical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Microfluidic Blood-Brain Barrier Model Provides In Vivo-Like Barrier Properties for Drug Permeability Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. kinaselogistics.com [kinaselogistics.com]

RI-962: A Deep Dive into Initial Studies and Preclinical Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial studies and preclinical data available for RI-962, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). The following sections detail the compound's mechanism of action, in vitro efficacy, in vivo studies, and the experimental methodologies employed in its initial characterization.

Quantitative Data Summary

The following tables summarize the key quantitative data from initial preclinical studies of this compound.

Table 1: In Vitro Potency and Efficacy of this compound

| Assay Type | Target/Cell Line | Metric | Value (nM) |

| Biochemical Assay | RIPK1 | IC50 | 5.9[1] |

| Biochemical Assay | RIPK1 | IC50 | 35.0[2][3] |

| Cell-Based Necroptosis Assay | HT29 cells | EC50 | 10.0[1][2] |

| Cell-Based Necroptosis Assay | L929 cells | EC50 | 4.2[1][2] |

| Cell-Based Necroptosis Assay | J774A.1 cells | EC50 | 11.4[1][2] |

| Cell-Based Necroptosis Assay | U937 cells | EC50 | 17.8[1][2] |

Table 2: In Vivo Study Parameters for this compound

| Animal Model | Condition | Dosing | Route of Administration | Key Findings |

| Mouse | TNFα-induced Systemic Inflammatory Response Syndrome (SIRS) | 40 mg/kg | Intravenous (i.v.) | Remarkably reduced SIRS and concentrations of proinflammatory cytokines (IL-1β and IL-6).[1] |

| Mouse | Dextran Sulfate Sodium (DSS)-induced Colitis | 40 mg/kg (once a day for 10 days) | Intraperitoneal (i.p.) | Ameliorated inflammation and reduced levels of pRIPK1, pRIPK3, and pMLKL in the colon.[1][2] |

Mechanism of Action and Signaling Pathway

This compound is a type II kinase inhibitor that targets RIPK1, a critical regulator of necroptosis, a form of programmed cell death. It functions by occupying both the ATP-binding pocket and an allosteric site of RIPK1.[1] By inhibiting the kinase activity of RIPK1, this compound prevents the phosphorylation of RIPK1 itself and its downstream substrates, RIPK3 and Mixed Lineage Kinase Domain-Like protein (MLKL), thereby blocking the necroptotic signaling cascade.[1][2]

Experimental Protocols

While detailed, step-by-step protocols from the initial studies are not publicly available, the following sections outline the likely methodologies based on the reported data.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The potency of this compound against RIPK1 was likely determined using a biochemical assay such as the ADP-Glo™ Kinase Assay.

Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of RIPK1.

Methodology:

-

Reaction Setup: Recombinant human RIPK1 enzyme is incubated with a specific substrate and ATP in a reaction buffer.

-

Compound Addition: A dilution series of this compound is added to the reaction wells. A control with no inhibitor (DMSO) is also included.

-

Kinase Reaction: The reaction is allowed to proceed for a set period at a controlled temperature, during which RIPK1 phosphorylates the substrate, converting ATP to ADP.

-

ADP Detection: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.

-

Data Analysis: The luminescence intensity, which is proportional to the amount of ADP formed and thus the kinase activity, is measured. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Necroptosis Assay

The efficacy of this compound in protecting cells from necroptosis was assessed in various cell lines.

Objective: To determine the concentration of this compound required to protect 50% of cells from induced necroptosis (EC50).

Methodology:

-

Cell Culture: Human (HT29, U937) and murine (L929, J774A.1) cell lines are cultured under standard conditions.

-

Compound Treatment: Cells are pre-incubated with a range of concentrations of this compound for a specified duration.

-

Necroptosis Induction: Necroptosis is induced using a combination of agents, commonly TNFα, a Smac mimetic (to inhibit cIAP1/2), and a pan-caspase inhibitor (to prevent apoptosis), collectively referred to as TSZ.

-

Cell Viability Assessment: After an incubation period (e.g., 24 hours), cell viability is measured using a standard assay such as CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The EC50 value is determined by fitting a dose-response curve to the cell viability data.

In Vivo Models of Inflammation

The therapeutic potential of this compound was evaluated in mouse models of systemic inflammation and colitis.

Objective: To assess the ability of this compound to reduce inflammation and inhibit RIPK1 signaling in vivo.

Methodology for TNFα-induced SIRS:

-

Animal Acclimatization: Mice are acclimatized to the laboratory environment.

-

Compound Administration: A cohort of mice is treated with this compound (e.g., 40 mg/kg, i.v.), while a control group receives a vehicle.

-

SIRS Induction: Systemic inflammation is induced by administering a high dose of murine TNFα.

-

Sample Collection: At a predetermined time point after TNFα injection, blood samples are collected.

-

Cytokine Analysis: Serum levels of proinflammatory cytokines, such as IL-1β and IL-6, are quantified using methods like ELISA.

Methodology for DSS-induced Colitis:

-

Colitis Induction: Acute colitis is induced in mice by administering DSS in their drinking water for a specified number of days.

-

Compound Administration: Mice are treated with this compound (e.g., 40 mg/kg, i.p.) or vehicle daily.

-

Monitoring: Disease activity is monitored by daily measurement of body weight, stool consistency, and the presence of blood in the feces.

-

Tissue Collection: At the end of the study, colon tissues are harvested.

-

Analysis: Colon length is measured as an indicator of inflammation. Tissue homogenates are analyzed by Western blotting to determine the levels of phosphorylated and total RIPK1, RIPK3, and MLKL.

Selectivity Profile

This compound demonstrates high selectivity for RIPK1. In a screening against a panel of 408 human kinases, it showed minimal to no activity (IC50 > 10 μM), with the exception of MLK3 (IC50 = 3.75 μM).[1] This represents a 107-fold greater potency for RIPK1 over MLK3, indicating a favorable selectivity profile.[1]

References

The Impact of RI-962 on RIPK1-Mediated Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cellular life and death, playing a pivotal role in inflammation and programmed cell death pathways, including apoptosis and necroptosis. Dysregulation of RIPK1 activity is implicated in a host of inflammatory and neurodegenerative diseases. This technical guide provides an in-depth analysis of RI-962, a potent and selective RIPK1 inhibitor. We will explore its mechanism of action, its impact on downstream signaling, and provide detailed experimental protocols for its characterization. This document is intended to serve as a comprehensive resource for researchers in the field of signal transduction and drug discovery.

Introduction to RIPK1 Signaling

RIPK1 is a serine/theronine kinase that functions as a key signaling node downstream of various cellular receptors, most notably Tumor Necrosis Factor Receptor 1 (TNFR1). Upon TNFα binding to TNFR1, RIPK1 is recruited to the receptor complex (Complex I), where its ubiquitination state dictates the cellular outcome. K63-linked polyubiquitination of RIPK1 promotes the activation of the NF-κB survival pathway. Conversely, deubiquitination of RIPK1 can lead to its dissociation from Complex I and the formation of cytosolic death-inducing complexes. In the presence of active caspase-8, RIPK1 can contribute to the formation of Complex IIa, leading to apoptosis. However, when caspase-8 is inhibited, RIPK1 can interact with RIPK3 to form the necrosome (Complex IIb), a key step in the initiation of necroptosis, a form of programmed necrosis. The kinase activity of RIPK1 is essential for its pro-death functions.

This compound: A Potent and Selective RIPK1 Inhibitor

This compound is a small molecule inhibitor that has demonstrated high potency and selectivity for RIPK1. It functions as a Type II kinase inhibitor, meaning it binds to both the ATP-binding pocket and an adjacent allosteric site of the kinase in its inactive conformation.[1] This mode of inhibition confers high selectivity over other kinases.

In Vitro Potency and Cellular Efficacy

This compound exhibits potent inhibition of RIPK1 kinase activity and effectively protects various cell lines from necroptotic cell death.

| Parameter | Value | Assay/Cell Line | Reference |

| IC50 (RIPK1) | 35.0 nM | Biochemical Assay | [2] |

| IC50 (RIPK1) | 5.9 nM | ADP-Glo Assay | [1] |

| EC50 (HT29 cells) | 10.0 nM | Necroptosis Protection | [1][2] |

| EC50 (L929 cells) | 4.2 nM | Necroptosis Protection | [1][2] |

| EC50 (J774A.1 cells) | 11.4 nM | Necroptosis Protection | [1][2] |

| EC50 (U937 cells) | 17.8 nM | Necroptosis Protection | [1][2] |

In Vivo Efficacy

In preclinical animal models, this compound has shown significant efficacy in mitigating inflammation.

| Animal Model | Treatment | Key Findings | Reference |

| TNFα-induced SIRS (mice) | 40 mg/kg, i.p. | Reduced systemic inflammatory response; decreased serum IL-1β and IL-6. | [1] |

| DSS-induced Colitis (mice) | 40 mg/kg, i.p. (once daily for 10 days) | Ameliorated colitis; reduced colonic levels of pRIPK1, pRIPK3, and pMLKL. | [2] |

Pharmacokinetic Profile

Pharmacokinetic studies in rats have provided insights into the absorption, distribution, metabolism, and excretion of this compound.

| Route | Dose (mg/kg) | T1/2 (h) | Tmax (h) |

| Intravenous (i.v.) | 5 | 2.1 ± 0.2 | 0.1 ± 0.0 |

| Oral (p.o.) | 20 | 1.3 ± 0.2 | 0.8 ± 1.0 |

| Intraperitoneal (i.p.) | 20 | 8.5 ± 1.6 | 0.5 ± 0.0 |

| Data from studies in rats.[2][3] |

Impact of this compound on RIPK1 Signaling Pathways

This compound, by directly inhibiting the kinase activity of RIPK1, effectively blocks the downstream signaling cascades that lead to necroptosis and inflammation.

Inhibition of the Necroptotic Pathway

In response to stimuli such as TNFα in the presence of a caspase inhibitor, RIPK1 autophosphorylates and subsequently phosphorylates RIPK3. This leads to the recruitment and phosphorylation of Mixed Lineage Kinase Domain-Like (MLKL), the executioner of necroptosis. This compound blocks the initial autophosphorylation of RIPK1, thereby preventing the entire downstream cascade.

Modulation of Inflammatory Signaling

The kinase activity of RIPK1 is also involved in inflammatory signaling. By inhibiting RIPK1, this compound can reduce the production of pro-inflammatory cytokines, as observed in in vivo models.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro RIPK1 Kinase Assay (ADP-Glo™)

This assay quantifies RIPK1 kinase activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

-

Recombinant human RIPK1 enzyme

-

Myelin Basic Protein (MBP) substrate

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

This compound (or other test compounds)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well or 384-well white plates

-

Luminometer

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in Kinase Assay Buffer.

-

Prepare a solution of RIPK1 enzyme and MBP substrate in Kinase Assay Buffer.

-

Prepare the ATP solution in Kinase Assay Buffer.

-

-

Kinase Reaction:

-

Add 5 µL of the RIPK1 enzyme/MBP substrate solution to each well of the plate.

-

Add 2.5 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (DMSO).

-

Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition:

-

Measure the luminescence of each well using a luminometer.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

-

Cellular Necroptosis Assay (TSZ-Induced)

This assay measures the ability of this compound to protect cells from necroptosis induced by a combination of TNFα, a Smac mimetic, and a pan-caspase inhibitor (z-VAD-fmk).

Materials:

-

HT-29 cells (or other suitable cell line)

-

Cell culture medium (e.g., McCoy's 5A with 10% FBS)

-

Human TNFα

-

Smac mimetic (e.g., birinapant)

-

z-VAD-fmk (pan-caspase inhibitor)

-

This compound

-

Cell viability reagent (e.g., CellTiter-Glo® or LDH release assay kit)

-

96-well clear-bottom black plates

Procedure:

-

Cell Seeding:

-

Seed HT-29 cells into a 96-well plate at a density of 1 x 10⁴ cells per well.

-

Allow cells to adhere and grow overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium and add 50 µL of the medium containing the this compound dilutions to the wells. Include a vehicle control.

-

Pre-incubate the cells with the compound for 1 hour at 37°C.

-

-

Necroptosis Induction:

-

Prepare a 2x induction cocktail containing TNFα (40 ng/mL), Smac mimetic (200 nM), and z-VAD-fmk (40 µM) in cell culture medium.

-

Add 50 µL of the 2x induction cocktail to each well (final concentrations will be 20 ng/mL TNFα, 100 nM Smac mimetic, and 20 µM z-VAD-fmk).

-

Include control wells with no induction cocktail.

-

Incubate the plate for 18-24 hours at 37°C.

-

-

Cell Viability Measurement:

-

Measure cell viability using a suitable reagent according to the manufacturer's protocol.

-

For CellTiter-Glo®, add the reagent, incubate, and measure luminescence.

-

For LDH release, collect the supernatant and perform the assay.

-

-

Data Analysis:

-

Calculate the percent cell viability for each condition and determine the EC50 value of this compound.

-

In Vivo Model of TNFα-Induced Systemic Inflammatory Response Syndrome (SIRS)

This model is used to evaluate the anti-inflammatory effects of this compound in vivo.

Materials:

-

C57BL/6 mice (age and sex-matched)

-

Recombinant murine TNFα

-

This compound

-

Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

-

Sterile saline

-

ELISA kits for murine IL-1β and IL-6

Procedure:

-

Animal Acclimatization:

-

Acclimatize mice to the housing conditions for at least one week before the experiment.

-

-

Compound Administration:

-

Administer this compound (e.g., 40 mg/kg) or vehicle via intraperitoneal (i.p.) injection 1 hour before TNFα challenge.

-

-

SIRS Induction:

-

Inject mice with a lethal dose of murine TNFα (e.g., 20 mg/kg) via intravenous (i.v.) or i.p. injection.

-

A control group should receive a saline injection.

-

-

Monitoring and Sample Collection:

-

Monitor the mice for signs of distress and survival.

-

At a predetermined time point (e.g., 1.5 hours post-TNFα), collect blood via cardiac puncture.

-

Process the blood to obtain serum.

-

-

Cytokine Analysis:

-

Measure the concentrations of IL-1β and IL-6 in the serum using ELISA kits according to the manufacturer's instructions.

-

In Vivo Model of Dextran Sulfate Sodium (DSS)-Induced Colitis

This model mimics inflammatory bowel disease and is used to assess the therapeutic potential of this compound.

Materials:

-

C57BL/6 mice

-

Dextran Sulfate Sodium (DSS)

-

This compound

-

Vehicle for this compound

-

Equipment for monitoring body weight, stool consistency, and rectal bleeding.

Procedure:

-

Colitis Induction:

-

Provide mice with drinking water containing 2-3% (w/v) DSS for 5-7 days.

-

A control group should receive regular drinking water.

-

-

Compound Treatment:

-

Administer this compound (e.g., 40 mg/kg) or vehicle i.p. once daily for a specified duration (e.g., 10 days), starting from the first day of DSS administration.

-

-

Disease Activity Monitoring:

-

Monitor and record the body weight, stool consistency, and presence of blood in the stool daily.

-

Calculate a Disease Activity Index (DAI) based on these parameters.

-

-

Tissue Collection and Analysis:

-

At the end of the experiment, euthanize the mice and collect the colons.

-

Measure the colon length.

-

Process a portion of the colon for histological analysis (H&E staining).

-

Homogenize another portion of the colon to prepare protein lysates for Western blot analysis of pRIPK1, pRIPK3, and pMLKL.

-

Western Blot Analysis of Phosphorylated Signaling Proteins

This technique is used to detect the phosphorylation status of RIPK1, RIPK3, and MLKL, which are key indicators of necroptotic pathway activation.

Materials:

-

Cell or tissue lysates

-

Protein assay reagent (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against pRIPK1 (Ser166), pRIPK3 (Ser227), pMLKL (Ser358), and total RIPK1, RIPK3, MLKL, and a loading control (e.g., β-actin or GAPDH).

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Protein Quantification:

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities to determine the relative levels of phosphorylated proteins.

-

Conclusion

This compound is a highly potent and selective inhibitor of RIPK1 kinase activity with demonstrated efficacy in both in vitro and in vivo models of necroptosis and inflammation. Its well-defined mechanism of action and favorable pharmacokinetic profile make it a valuable tool for studying RIPK1-mediated signaling and a promising therapeutic candidate for a range of inflammatory and neurodegenerative diseases. The experimental protocols detailed in this guide provide a robust framework for the further investigation and characterization of this compound and other RIPK1 inhibitors.

References

Methodological & Application

Application Notes and Protocols for RI-962 in In-Vitro Cell Culture Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction

RI-962 is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical regulator of inflammation and cell death pathways.[1][2] With an IC50 of 5.9 nM in ADP-Glo assays, this compound demonstrates high potency.[1] It functions as a type II kinase inhibitor, occupying both the ATP-binding pocket and an allosteric site of RIPK1.[1] This targeted inhibition of RIPK1's kinase activity makes this compound a valuable tool for studying necroptosis, a form of regulated necrotic cell death. These application notes provide detailed protocols for utilizing this compound in in-vitro cell culture experiments to investigate its protective effects against necroptosis.

Mechanism of Action

This compound exerts its biological effects by inhibiting the phosphorylation of RIPK1.[1] This action prevents the subsequent phosphorylation of downstream signaling proteins, RIPK3 and Mixed Lineage Kinase Domain-Like (MLKL), which are essential for the execution of the necroptotic cell death program.[1] By blocking this cascade, this compound can protect cells from necroptotic stimuli.

Data Presentation

Quantitative Data Summary of this compound

| Parameter | Value | Cell Lines | Assay Type |

| IC50 | 5.9 nM | - | ADP-Glo Assay |

| IC50 | 35.0 nM | - | Kinase Assay |

| EC50 | 10.0 nM | HT29 | Necroptosis Protection |

| EC50 | 4.2 nM | L929 | Necroptosis Protection |

| EC50 | 11.4 nM | J774A.1 | Necroptosis Protection |

| EC50 | 17.8 nM | U937 | Necroptosis Protection |

Experimental Protocols

General Cell Culture Conditions

Proper cell culture maintenance is crucial for reproducible results. The following are general guidelines for the cell lines mentioned in the quantitative data summary.

| Cell Line | Growth Medium | Seeding Density |

| HT29 | McCoy's 5A (modified) + 10% FBS | 2-5 x 10^4 cells/cm² |

| L929 | DMEM + 10% FBS | 3-6 x 10^4 cells/cm² |

| J774A.1 | DMEM + 10% FBS | 2-4 x 10^4 cells/cm² |

| U937 | RPMI-1640 + 10% FBS | 1 x 10^5 to 1 x 10^6 cells/mL |

Note: These are general recommendations. Optimal seeding densities and media conditions should be determined empirically for each experiment.

Protocol 1: Induction of Necroptosis and Inhibition by this compound

This protocol describes the induction of necroptosis in a susceptible cell line (e.g., HT29) using a combination of TNF-α, a Smac mimetic, and a pan-caspase inhibitor (TSZ), and the assessment of the inhibitory effect of this compound.

Materials:

-

HT29 cells

-

Complete growth medium

-

This compound (reconstituted in DMSO)

-

Human TNF-α (reconstituted in sterile PBS with 0.1% BSA)

-

Smac mimetic (e.g., Birinapant or LCL161, reconstituted in DMSO)

-

Pan-caspase inhibitor (e.g., Z-VAD-FMK, reconstituted in DMSO)

-

96-well clear-bottom black plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Luminometer

Procedure:

-

Cell Seeding: Seed HT29 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

This compound Pre-treatment: Prepare serial dilutions of this compound in complete growth medium. A suggested concentration range is 1 nM to 10 µM. Add the desired concentrations of this compound to the appropriate wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration. Incubate for 1-2 hours.

-

Necroptosis Induction: Prepare a stock solution of the necroptosis-inducing cocktail (TSZ). Final concentrations to aim for in the wells are typically 20-100 ng/mL TNF-α, 100-500 nM Smac mimetic, and 20-50 µM Z-VAD-FMK. Add the TSZ cocktail to all wells except the untreated control wells.

-

Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO2.

-

Cell Viability Assessment:

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

-

Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background luminescence from wells with medium only. Plot a dose-response curve of this compound concentration versus cell viability to determine the EC50 value.

Protocol 2: Western Blot Analysis of RIPK1 Pathway Phosphorylation

This protocol is to confirm the mechanism of action of this compound by assessing the phosphorylation status of RIPK1, RIPK3, and MLKL.

Materials:

-

Cells treated as described in Protocol 1 (in 6-well plates for sufficient protein yield)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-